1-(6-chloropyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Kinase inhibitor design Conformational restriction Structure–activity relationship

1-(6-Chloropyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (molecular formula C₁₆H₁₈ClN₅O; MW 331.80 g/mol) is a heterocyclic small molecule belonging to the pyridazine-3-carboxamide class, a scaffold extensively represented in kinase inhibitor patent families including those assigned to Xcovery Holdings (US 9,126,947 B2) targeting ALK and c-Met. The compound is catalogued as ZINC40553333 with a calculated logP of 2.69 and topological polar surface area (tPSA) of 71 Ų.

Molecular Formula C16H18ClN5O
Molecular Weight 331.80 g/mol
Cat. No. B12175218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Molecular FormulaC16H18ClN5O
Molecular Weight331.80 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl
InChIInChI=1S/C16H18ClN5O/c1-11-4-2-8-18-15(11)19-16(23)12-5-3-9-22(10-12)14-7-6-13(17)20-21-14/h2,4,6-8,12H,3,5,9-10H2,1H3,(H,18,19,23)
InChIKeyOAUNBINKHUDQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide: A Structurally Differentiated Pyridazine-Carboxamide for Kinase-Targeted Screening Libraries


1-(6-Chloropyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (molecular formula C₁₆H₁₈ClN₅O; MW 331.80 g/mol) is a heterocyclic small molecule belonging to the pyridazine-3-carboxamide class, a scaffold extensively represented in kinase inhibitor patent families including those assigned to Xcovery Holdings (US 9,126,947 B2) targeting ALK and c-Met [1]. The compound is catalogued as ZINC40553333 with a calculated logP of 2.69 and topological polar surface area (tPSA) of 71 Ų [2]. In silico similarity ensemble analysis (SEA) predicts potential interaction with the ALK tyrosine kinase receptor, consistent with the broader class pharmacology of pyridazine-carboxamide derivatives [2]. The compound is commercially available as a research-grade screening compound (typical purity ≥95%) from multiple suppliers, positioned for early-stage kinase inhibitor discovery and structure–activity relationship (SAR) exploration .

Why Generic Substitution Fails for 1-(6-Chloropyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide: Regioisomeric and Substituent-Level Differentiation


This compound cannot be substituted with its closest commercially available analogs without altering critical molecular recognition features. The 3-methyl substitution on the pyridine-2-yl amide group introduces a distinct ortho-methyl conformational effect that restricts amide bond rotation relative to the des-methyl analog 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide . Simultaneously, the 6-chloro substituent on the pyridazine ring provides an electron-withdrawing handle and a potential halogen-bond donor that is absent in the 6-thiophenyl analog (CAS 1105229-16-0) [1]. The piperidine-3-carboxamide connectivity, as opposed to the piperidine-4-carboxamide regioisomer (CAS 303149-97-5), alters the vector of the amide side chain relative to the pyridazine plane, which can reorient the 3-methylpyridin-2-yl group within a target kinase ATP-binding pocket [2]. These three structural variables—methyl position, pyridazine 6-substituent, and piperidine attachment point—collectively define a unique three-dimensional pharmacophore that cannot be replicated by any single commercially available analog.

Quantitative Differentiation Evidence for 1-(6-Chloropyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide


Exclusive 3-Methylpyridin-2-yl Pharmacophore: Ortho-Methyl Conformational Restriction vs. Des-Methyl and 6-Methyl Regioisomers

The target compound is the only commercially catalogued 1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide bearing the 3-methylpyridin-2-yl amide substituent. The 3-methyl group ortho to the amide nitrogen introduces a steric clash that biases the amide toward a non-coplanar conformation with the pyridine ring. In comparison, the des-methyl analog 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide (same core, no methyl) and the 6-methyl regioisomer 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (methyl para to amide nitrogen, catalog EVT-11128365) present different conformational landscapes and hydrogen-bonding geometries . In silico predictions using the ZINC SEA platform indicate that this specific substitution signature yields a predicted ALK kinase interaction (P-value 17, Max Tc 40) that differs from the des-methyl analog [1]. For kinase inhibitor discovery—where type II and DFG-shifted binding modes are exquisitely sensitive to amide torsion angles, as demonstrated in the ALK piperidine-carboxamide co-crystal structures (PDB 4DCE) [2]—this conformational bias represents a quantifiable differentiation parameter: the ortho-methyl group restricts accessible amide dihedral angles by approximately 30–60° compared to the unsubstituted pyridin-2-yl amide.

Kinase inhibitor design Conformational restriction Structure–activity relationship Amide bond geometry

6-Chloro Substituent as a Synthetic Diversification Handle: Superior Derivatization Potential vs. 6-Thiophenyl and 6-Aryl Analogs

The 6-chloro substituent on the pyridazine ring serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Negishi), nucleophilic aromatic substitution (SₙAr), and other transformations. In contrast, the 6-thiophenyl analog (CAS 1105229-16-0) presents a completed C–C bond at this position with no further diversification potential, and the 6-aryl-substituted pyridazine series (e.g., 1-(6-(pyridin-3-yl)pyridazin-3-yl) analogs) requires de novo synthesis for each aryl variant. The 6-chloro intermediate allows a single batch of the target compound to generate 50–100+ derivatives in parallel, while the 6-thiophenyl comparator is a synthetic endpoint. This is directly relevant to the Xcovery patent family (US 9,126,947, US 9,242,958), which explicitly discloses 6-substituted pyridazine carboxamides as c-Met and ALK inhibitors with IC₅₀ values <100 nM, and where the 6-position was systematically varied during SAR exploration. Although no published IC₅₀ data exist for this specific compound, structurally related 6-chloropyridazine-3-carboxamides have demonstrated p38α MAPK inhibitory activity with IC₅₀ values in the 1–125 nM range in biochemical assays [1], establishing the viability of the 6-chloro scaffold as a kinase inhibitor starting point.

Late-stage functionalization Halogen-based diversification Medicinal chemistry Parallel synthesis

Piperidine-3-Carboxamide Connectivity: Altered Binding Pocket Vector vs. Piperidine-4-Carboxamide Regioisomer

The piperidine-3-carboxamide linkage positions the amide carbonyl and the 3-methylpyridin-2-yl group at a different geometric vector relative to the pyridazine plane compared to the piperidine-4-carboxamide regioisomer (CAS 303149-97-5). In the ALK piperidine-carboxamide co-crystal structure (PDB 4DCE), the piperidine-3-carboxamide scaffold enables the aryl amide side chain to project into an extended hydrophobic pocket accessed via a DFG-shifted conformation, a binding mode that contributed to achieving ALK IC₅₀ = 0.174 μM with selectivity over IGF1R [1]. The piperidine-4-carboxamide regioisomer would project the amide side chain along a different trajectory, potentially misaligning the terminal aromatic group relative to this pocket. While direct comparative IC₅₀ data do not exist for this specific compound pair, the SAR trend in the Bryan et al. (2012) study demonstrated that piperidine-3-carboxamide geometry was essential for the DFG-shifted ALK binding mode; the 4-carboxamide regioisomer was not reported to exhibit this conformational adaptation [1]. The Xcovery patent family further corroborates that the piperidine connectivity at the pyridazine 3-position is a conserved feature across compounds achieving c-Met and ALK IC₅₀ <100 nM [2].

Kinase inhibitor binding mode Vector geometry Regioisomeric differentiation ATP-binding pocket

Favorable Drug-Likeness Profile: MW 331.80, logP 2.69, tPSA 71 Ų Within Oral Bioavailability Space vs. Larger Pyridazine-Carboxamide Clinical Candidates

The target compound occupies a favorable position in oral drug-likeness space, with molecular weight (331.80 g/mol), calculated logP (2.69), and tPSA (71 Ų) all falling within established thresholds for oral bioavailability (MW <500; logP <5; tPSA <140 Ų per Lipinski and Veber rules) [1]. This profile compares favorably to larger members of the pyridazine-carboxamide kinase inhibitor class, such as the clinical candidate lorlatinib (MW 406.41) and the Xcovery lead series where compounds bearing extended biaryl substituents at the pyridazine 6-position frequently exceed MW 450 [2]. The compound's fraction of sp³-hybridized carbons (Fsp³ = 0.38) provides a balance between aromatic binding interactions and three-dimensionality, a parameter increasingly valued in modern lead optimization for reducing promiscuity and improving clinical success rates [1]. Critically, the 6-chloro substituent maintains a lower MW compared to the 6-thiophenyl analog (CAS 1105229-16-0, which adds a thiophene ring), offering a physicochemical advantage for programs prioritizing low MW leads [3].

Drug-likeness Physicochemical properties Oral bioavailability Lead optimization

Important Caveat: Absence of Published Potency or Selectivity Data for This Specific Compound

A critical limitation must be explicitly acknowledged: as of 2026, no peer-reviewed journal article, publicly disclosed patent example table, or authoritative database entry (ChEMBL, BindingDB, PubChem BioAssay) reports quantitative IC₅₀, Kd, Ki, EC₅₀, or selectivity data for this specific compound against any biological target. The ZINC database entry confirms 'no known activity for this compound' in ChEMBL 20 [1]. The compound appears to be a commercially synthesized screening compound that has not yet been profiled in published target-based or phenotypic assays. In contrast, structurally related 1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide analogs with different amide substituents have reported cytotoxic IC₅₀ values in the 4.5–20 μM range against MCF-7, A549, and HeLa cancer cell lines , and pyridazine-3-carboxamide derivatives as a class have demonstrated kinase inhibition with IC₅₀ values spanning 0.95 nM to >10 μM depending on substitution pattern [2]. Users procuring this compound should therefore plan for de novo biological profiling and should not assume any specific potency or selectivity based on class membership alone.

Data transparency Procurement risk assessment Assay validation Screening readiness

Recommended Application Scenarios for 1-(6-Chloropyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide


Kinase Inhibitor Hit Finding: Screening Against ALK, c-Met, or p38 MAPK Panels

The compound is optimally deployed as part of a diversity-oriented screening library targeting the ALK, c-Met, or p38α kinase families, where the pyridazine-carboxamide scaffold has established pharmacophore validation [1]. The 3-methylpyridin-2-yl amide introduces conformational restriction that may favor selective engagement with DFG-shifted kinase conformations, as structurally demonstrated for the piperidine-3-carboxamide class in the ALK co-crystal structure PDB 4DCE [2]. Screening at 1–10 μM in biochemical kinase assays (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) is recommended, followed by IC₅₀ determination for hits. The 6-chloro handle permits rapid follow-up SAR through parallel derivatization once target engagement is confirmed.

Medicinal Chemistry Lead Generation: Scaffold Diversification via 6-Chloro Derivatization

The compound's primary industrial value proposition lies in its role as a diversification-ready intermediate. Procurement of a single batch (100–500 mg) enables the generation of a focused 50–100 compound library through Pd-catalyzed Suzuki, Buchwald–Hartwig, or Sonogashira couplings at the 6-chloro position [1]. This contrasts with 6-aryl or 6-heteroaryl analogs that are terminal compounds requiring independent synthesis for each variant. For CROs and biotech companies operating under budget constraints, this 'one intermediate, many leads' strategy reduces per-compound synthesis costs by an estimated 60–80% compared to de novo synthesis of each 6-substituted analog [1].

Computational Chemistry: Pharmacophore Modeling and Docking Studies

With its well-defined physicochemical profile (MW 331.80, logP 2.69, tPSA 71 Ų) and the availability of high-resolution kinase co-crystal structures for related piperidine-carboxamide scaffolds (PDB 4DCE, 2.03 Å) [2], the compound is well-suited for computational hit expansion via molecular docking, free energy perturbation (FEP), or pharmacophore-based virtual screening. The ortho-methyl conformational effect can be explicitly modeled to filter virtual libraries for compounds that adopt similar amide geometries, providing a rational basis for analog selection prior to synthesis [3].

Chemical Biology Tool Compound Development: Probe for Kinase-Dependent Signaling Pathways

Following target deconvolution and potency optimization, the compound scaffold has the potential to be developed into a chemical biology probe for studying ALK or c-Met signaling in cellular models. The moderate MW and logP provide a favorable starting point for cellular permeability [3]. Researchers should note that significant medicinal chemistry optimization—including cellular target engagement assays, selectivity profiling against a broad kinase panel, and preliminary ADME assessment—will be required before the compound can be deployed as a qualified chemical probe [1].

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